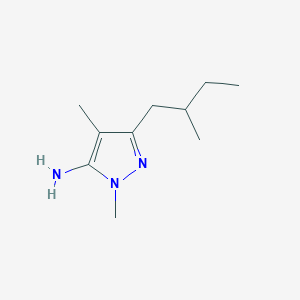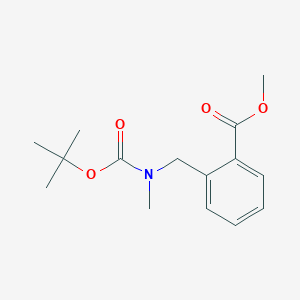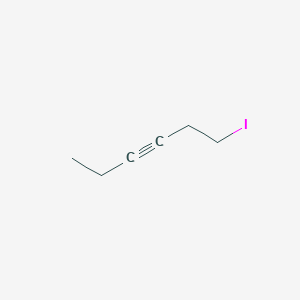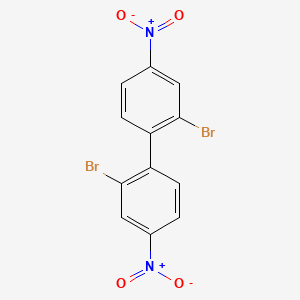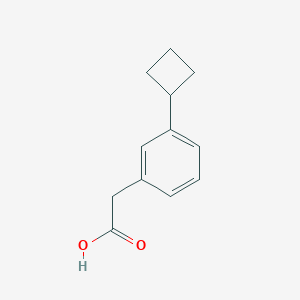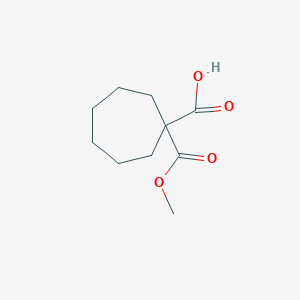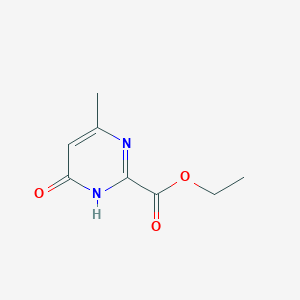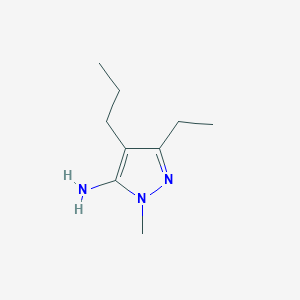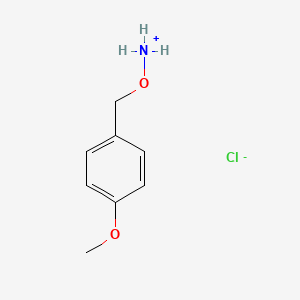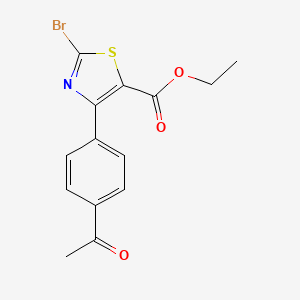
Ethyl 4-(4-acetylphenyl)-2-bromothiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-acetylphenyl)-2-bromothiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-acetylphenyl)-2-bromothiazole-5-carboxylate typically involves a multi-step process. One common method starts with the bromination of 4-acetylphenylthiazole, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs.
化学反応の分析
Types of Reactions
Ethyl 4-(4-acetylphenyl)-2-bromothiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Ester Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.
Major Products
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation and Reduction: Products include carboxylic acids or alcohols derived from the acetyl group.
Ester Hydrolysis: The major product is the corresponding carboxylic acid.
科学的研究の応用
Ethyl 4-(4-acetylphenyl)-2-bromothiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Ethyl 4-(4-acetylphenyl)-2-bromothiazole-5-carboxylate is primarily based on its ability to interact with biological targets through its functional groups. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and acetyl group can also participate in various biochemical pathways, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
4-(4-Acetylphenyl)-3-hydroxy-2H-chromen-2-one: Similar in structure but contains a chromenone ring instead of a thiazole ring.
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a thiazole ring.
1-Ethyl-4-tosylpiperazine: Contains a piperazine ring and a tosyl group instead of a thiazole ring.
Uniqueness
Ethyl 4-(4-acetylphenyl)-2-bromothiazole-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
特性
分子式 |
C14H12BrNO3S |
|---|---|
分子量 |
354.22 g/mol |
IUPAC名 |
ethyl 4-(4-acetylphenyl)-2-bromo-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H12BrNO3S/c1-3-19-13(18)12-11(16-14(15)20-12)10-6-4-9(5-7-10)8(2)17/h4-7H,3H2,1-2H3 |
InChIキー |
YFHCTYAJAVRLNO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(S1)Br)C2=CC=C(C=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


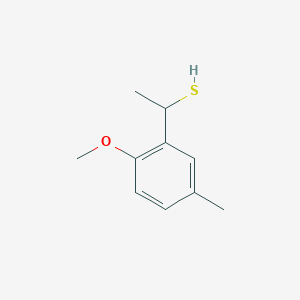
![2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13079648.png)
